N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity
CAS No.:
Cat. No.: VC18789355
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity -](/images/structure/VC18789355.png)
Specification
Molecular Formula | C13H19N5 |
---|---|
Molecular Weight | 245.32 g/mol |
IUPAC Name | N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m0/s1 |
Standard InChI Key | XRIARWQZLGCQDM-ONGXEEELSA-N |
Isomeric SMILES | C[C@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3 |
Canonical SMILES | CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Nomenclature
N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a pyrrolo[2,3-d]pyrimidine core substituted with a methylpiperidinyl group. The stereochemistry at the 3R and 4S positions distinguishes it from related isomers, such as the (3S,4S) and (3R,4R) configurations documented in impurity profiles . While the (3R,4S) isomer is less frequently reported, its presence in tofacitinib batches underscores the need for stereoselective synthesis and analysis.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | Not explicitly reported | |
Molecular Formula | C₁₃H₁₉N₅ | |
Molecular Weight | 245.32 g/mol | |
Synonyms | Tofacitinib Impurity M, TF-G |
Synthetic Pathways and Formation Mechanisms
Degradation Pathways
Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal that the impurity can form via decyanoacetylation or retro-Michael reactions. For example, stress testing of tofacitinib oral solutions at elevated temperatures (40–60°C) promotes the cleavage of the cyanoacetyl group, yielding N-descyanoacetyl derivatives like this impurity .
Analytical Characterization and Method Validation
Chromatographic Profiling
A reverse-phase high-performance liquid chromatography (RP-HPLC) method validated per ICH guidelines enables precise quantification of this impurity. Using a Waters Sunfire® C18 column and gradient elution (mobile phase: buffer-acetonitrile), the method achieves baseline separation of tofacitinib and its impurities with a correlation coefficient >0.998 .
Table 2: Validation Parameters for RP-HPLC Analysis
Parameter | Value | Source |
---|---|---|
Linearity Range | 0.1–150% of target concentration | |
LOD | 0.03% | |
LOQ | 0.10% | |
Accuracy (Recovery %) | 90–110% | |
Precision (%RSD) | <2.0% |
Spectroscopic Identification
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the impurity’s structure. High-resolution MS shows a molecular ion peak at m/z 245.32 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₉N₅. NMR spectra reveal characteristic signals for the piperidinyl methyl group (δ 1.2–1.4 ppm) and pyrrolopyrimidine protons (δ 7.8–8.2 ppm) .
Stability and Degradation Kinetics
Solid-State Stability
In lyophilized tofacitinib formulations, the impurity remains below 0.15% after 24 months at 25°C/60% RH, complying with ICH Q1A(R2) guidelines. Accelerated stability testing (40°C/75% RH) shows a marginal increase to 0.22%, underscoring the need for controlled storage .
Regulatory and Pharmacopeial Considerations
ICH Compliance
The International Council for Harmonisation (ICH) mandates impurity thresholds of ≤0.15% for unidentified impurities and ≤0.10% for identified toxic impurities. The validated RP-HPLC method ensures compliance with ICH Q3A/B requirements, enabling precise control of this impurity in commercial batches .
Industrial Implications and Quality Control
Pharmaceutical manufacturers employ quality-by-design (QbD) principles to minimize this impurity during synthesis. Process parameters such as reaction temperature (−10 to 0°C), solvent polarity (acetonitrile vs. methanol), and catalyst loading (1–2 eq.) are optimized to suppress stereochemical byproducts .
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